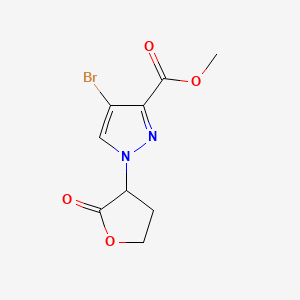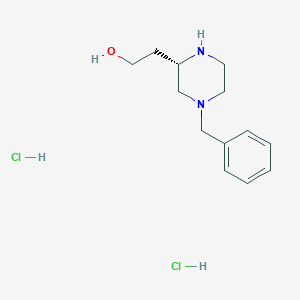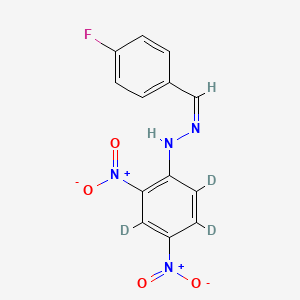
4-Fluorobenzaldehyde 2,4-Dinitrophenylhydrazone-3,5,6-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Fluorobenzaldehyde 2,4-Dinitrophenylhydrazone-3,5,6-d3 is a deuterium-labeled derivative of 4-Fluorobenzaldehyde 2,4-Dinitrophenylhydrazone. This compound is primarily used in scientific research, particularly in the fields of chemistry and pharmacology, due to its unique isotopic labeling which aids in various analytical and tracing studies .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluorobenzaldehyde 2,4-Dinitrophenylhydrazone-3,5,6-d3 involves the reaction of 4-Fluorobenzaldehyde with 2,4-Dinitrophenylhydrazine in the presence of deuterium oxide (D2O) to incorporate the deuterium atoms. The reaction is typically carried out under controlled temperature and pH conditions to ensure the selective incorporation of deuterium .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps such as recrystallization and chromatography to achieve the desired purity and isotopic labeling .
化学反应分析
Types of Reactions
4-Fluorobenzaldehyde 2,4-Dinitrophenylhydrazone-3,5,6-d3 can undergo various chemical reactions including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-Fluorobenzoic acid derivatives.
Reduction: Formation of 4-Fluorobenzaldehyde 2,4-Diaminophenylhydrazone.
Substitution: Formation of various substituted benzaldehyde derivatives.
科学研究应用
4-Fluorobenzaldehyde 2,4-Dinitrophenylhydrazone-3,5,6-d3 is extensively used in:
Chemistry: As a tracer in reaction mechanisms and kinetic studies due to its isotopic labeling.
Biology: In metabolic studies to trace the incorporation and transformation of compounds in biological systems.
Medicine: In drug development to study the pharmacokinetics and metabolic pathways of pharmaceuticals.
Industry: As a standard in analytical chemistry for the calibration of instruments and validation of methods.
作用机制
The mechanism of action of 4-Fluorobenzaldehyde 2,4-Dinitrophenylhydrazone-3,5,6-d3 is primarily based on its ability to act as a tracer. The deuterium atoms in the compound allow for precise tracking using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. This enables researchers to study the molecular targets and pathways involved in various chemical and biological processes .
相似化合物的比较
Similar Compounds
4-Fluorobenzaldehyde 2,4-Dinitrophenylhydrazone: The non-deuterated version of the compound.
3-Fluorobenzaldehyde 2,4-Dinitrophenylhydrazone-3,5,6-d3: A similar compound with the fluorine atom in a different position.
Crotonaldehyde 2,4-Dinitrophenylhydrazone-3,5,6-d3: Another deuterium-labeled hydrazone derivative.
Uniqueness
The uniqueness of 4-Fluorobenzaldehyde 2,4-Dinitrophenylhydrazone-3,5,6-d3 lies in its specific isotopic labeling, which provides enhanced stability and allows for detailed tracing studies. This makes it particularly valuable in research applications where precise tracking of molecular transformations is required .
属性
分子式 |
C13H9FN4O4 |
|---|---|
分子量 |
307.25 g/mol |
IUPAC 名称 |
2,3,5-trideuterio-N-[(Z)-(4-fluorophenyl)methylideneamino]-4,6-dinitroaniline |
InChI |
InChI=1S/C13H9FN4O4/c14-10-3-1-9(2-4-10)8-15-16-12-6-5-11(17(19)20)7-13(12)18(21)22/h1-8,16H/b15-8-/i5D,6D,7D |
InChI 键 |
WELVTVZWNPRATB-AKXNWXGMSA-N |
手性 SMILES |
[2H]C1=C(C(=C(C(=C1N/N=C\C2=CC=C(C=C2)F)[N+](=O)[O-])[2H])[N+](=O)[O-])[2H] |
规范 SMILES |
C1=CC(=CC=C1C=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 8-methoxy-4,5-dihydrobenzo[6,7]thiepino[4,5-d]isoxazole-3-carboxylate](/img/structure/B14034544.png)
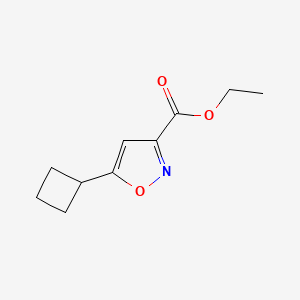
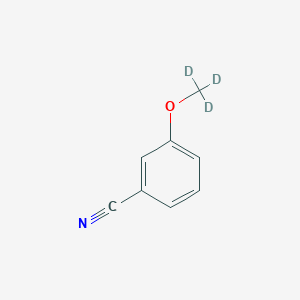

![2-Pyrimidinamine, 4-(6-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B14034582.png)
![tert-Butyl (6-(aminomethyl)spiro[3.3]heptan-2-yl)carbamate](/img/structure/B14034588.png)


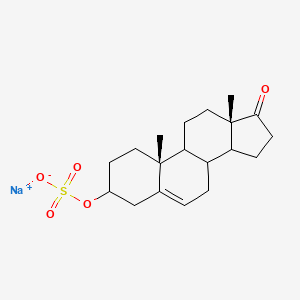
![(5Z)-5-[(3,5-difluoro-4-hydroxyphenyl)methylidene]-3-methyl-2-(nitrosomethylidene)imidazolidin-4-one](/img/structure/B14034604.png)
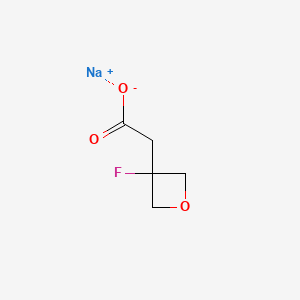
![(2R,7AS)-7A-(Naphthalen-1-YL)-2-(phenoxymethyl)tetrahydropyrrolo[2,1-B]oxazol-5(6H)-one](/img/structure/B14034617.png)
